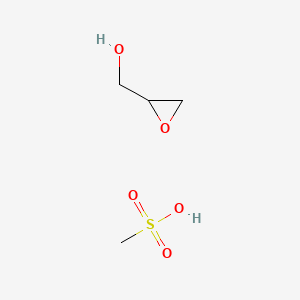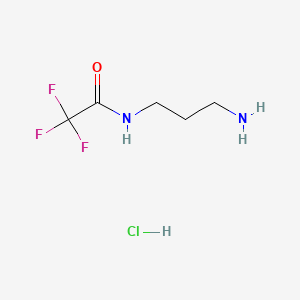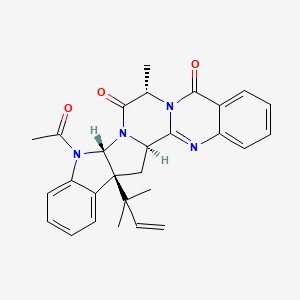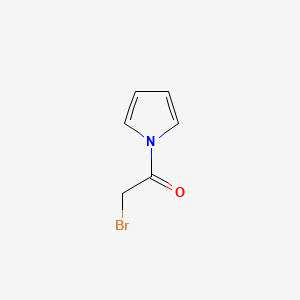
(S)-Oxiran-2-ylmethyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate typically involves the reaction of (S)-glycidol with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:
Starting Material: (S)-glycidol is used as the starting material.
Reaction with Methanesulfonic Acid: (S)-glycidol is reacted with methanesulfonic acid in the presence of a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major products are alcohols or other reduced forms.
Scientific Research Applications
(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, with similar chemical properties but different stereochemistry.
Glycidol: The parent compound, lacking the methanesulfonate group.
Epichlorohydrin: A related epoxide compound with a chlorine substituent instead of the methanesulfonate group.
Uniqueness
(S)-Oxiran-2-ylmethyl Methanesulfonate is unique due to its chiral nature and the presence of both an epoxide and a methanesulfonate group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Properties
CAS No. |
67800-62-8 |
|---|---|
Molecular Formula |
C4H10O5S |
Molecular Weight |
170.179 |
IUPAC Name |
methanesulfonic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4) |
InChI Key |
ZJTOHMSDLDEVGD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C(O1)CO |
Synonyms |
(2S)-2-Oxiranemethanol Methanesulfonate; (S)-Oxiranemethanol Methanesulfonate; (S)-Glycidyl Methanesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)




![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)


